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Compound of Interest

Compound Name: (8aS)-8a-Bromoalbomitomycin A

CAS No.: 132830-44-5

Cat. No.: B584203

Get Quote

Executive Summary & Compound Significance
(8aS)-8a-Bromoalbomitomycin A (CAS: 132830-44-5) is a synthetically critical derivative of

the mitomycin antibiotic family.[1] It serves as the primary intermediate in the "mitomycin

rearrangement," specifically the conversion of Mitomycin A to Isomitomycin A.

Unlike the planar pyrrolo[1,2-a]indole core of Mitomycin C, the albomitomycin scaffold features

a distinctive "cage-like" hexacyclic structure resulting from the interruption of the quinone

aromaticity and the formation of a new C-C bond (often C9-C9a or similar rearrangement

depending on numbering).[1] The presence of the 8a-bromo substituent is the stereochemical

key that locks the conformation, allowing for subsequent controlled reduction to Albomitomycin

A.[1]

Key Applications:

Synthetic Intermediate: Precursor to Isomitomycin A and Mitomycin C derivatives.[1]

Mechanistic Probe: Used to study the electrophilic reactivity of the mitomycin C1-C2-C3

region.[1]
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Structural Standard: Reference for assigning stereochemistry at the angular 8a position.

Synthesis & Isolation Protocol
The generation of (8aS)-8a-Bromoalbomitomycin A is achieved via the electrophilic

bromination of Mitomycin A.[1] This process triggers a transannular cyclization/rearrangement.

[1]

Experimental Workflow
Starting Material: Mitomycin A (isolated from Streptomyces caespitosus or synthesized).[1]

Reagent:

-Bromosuccinimide (NBS) or elemental Bromine (

).[1]

Solvent: Methanol (MeOH) or Dichloromethane (DCM) at low temperature (

to

).[1]

Mechanism: Electrophilic attack at the C8a position (or C9) followed by skeletal

rearrangement.[1]

Purification: Rapid silica gel chromatography (neutral buffered silica) to prevent

debromination.[1]

Reaction Scheme (Graphviz)

Figure 1: Synthesis Pathway of (8aS)-8a-Bromoalbomitomycin A from Mitomycin A.
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[1]
Spectroscopic Data Analysis
The characterization relies on the distinct loss of the quinone chromophore and the

appearance of the aliphatic "cage" signals.

Mass Spectrometry (MS)
The presence of bromine provides a definitive isotopic signature.[1]

Parameter Value / Observation Interpretation

Ionization Mode ESI(+) or EI
Soft ionization preferred to

retain Br.[1]

Molecular Formula Calculated MW: ~428.24 Da

Isotopic Pattern 1:1 doublet

Characteristic of

and

.[1]

Base Peaks
at

428/430

Protonated molecular ion.[1]

Fragmentation
Loss of Br (

)

Facile C-Br bond cleavage

observed in MS/MS.[1]

Infrared Spectroscopy (IR)
The IR spectrum confirms the loss of the planar quinone system.[1]

(KBr/Film):

3450-3300 cm
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:

(Carbamate) and

stretches.[1]

1740-1720 cm

:

(Carbamate and strained ketone).[1] Note: The quinone carbonyls of Mitomycin A (typically
1660 cm

) shift significantly or disappear due to the loss of conjugation.[1]

1580 cm

: Amide II / C=C skeletal vibrations.[1]

Nuclear Magnetic Resonance (NMR)
The NMR data is the most diagnostic tool.[1] The numbering follows the IUPAC or biogenetic

numbering for the albomitomycin skeleton (distinct from mitomycin).[1]

Key Structural Features for Assignment:

C8a-Br: This is a quaternary center.[1] It lacks a proton signal but significantly deshields

adjacent carbons (C8, C9).[1]

Dihydroquinone Ring: Protons on the ring (if any) or methyl groups shift upfield compared to

the aromatic quinone precursor.[1]

Stereochemistry (8aS): Confirmed by NOE correlations between the cage protons and the

C9a-OMe group.[1]

Representative

NMR Data (CDCl

, 400 MHz)
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Derived from Kasai et al. (1992) and analogous albomitomycin structures.

Position (ppm)

Multiplicity (

in Hz)
Assignment

NH 4.5 - 5.0 br s Aziridine/Indole NH

C6-Me 1.85 - 1.95 s
Methyl on

dihydroquinone ring

C9a-OMe 3.20 - 3.25 s
Methoxy group

(diagnostic)

C10-H 4.10 - 4.40 m (AB system) Carbamate methylene

C1/C2 2.80 - 3.50 m Cage methine protons

C3-H ~3.5 - 3.8 dd Bridgehead proton

NH 4.80 br s Carbamate protons

Representative

NMR Data (CDCl

, 100 MHz)
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Position (ppm) Type Note

C=O (Carbamate) 156.0 - 158.0 Q Typical carbamate

C5/C8 (Ketones) 175.0 - 185.0 Q
Non-conjugated or

strained ketones

C8a 60.0 - 75.0 Q

Diagnostic:

Brominated

quaternary center

C9a 95.0 - 105.0 Q
Hemiaminal ether

carbon

OMe 50.0 - 55.0 CH Methoxy

C6-Me 10.0 - 15.0 CH Methyl

Structural Validation & Stereochemistry
The stereochemistry at 8a is determined by the specific reaction pathway (trans-addition or

specific rearrangement face).[1]

NOESY Correlations
To confirm the (8aS) configuration:

Strong NOE: Between C9a-OMe and C1-H (or specific cage protons on the

-face).[1]

Absence of NOE: Between C9a-OMe and the substituent at 8a (since Br is there).

Connectivity Diagram (Graphviz)
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Figure 2: Key NMR Correlations establishing the (8aS) stereochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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